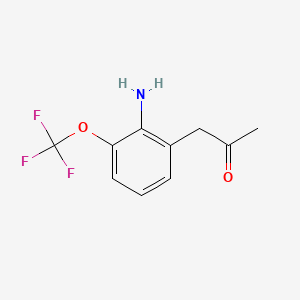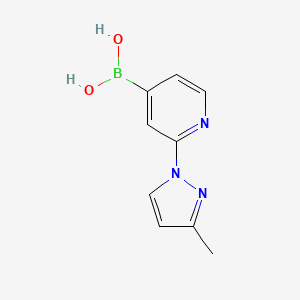
(2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid: is an organoboron compound that features a pyrazole ring attached to a pyridine ring, with a boronic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid typically involves the formation of the pyrazole and pyridine rings followed by the introduction of the boronic acid group. One common method involves the reaction of 3-methyl-1H-pyrazole with 4-bromopyridine under palladium-catalyzed conditions to form the desired pyrazole-pyridine structure. The resulting intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Typically organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl or a substituted alkene.
科学研究应用
Chemistry: (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in facilitating efficient and selective chemical transformations is highly valued.
作用机制
The mechanism by which (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid exerts its effects is primarily through its participation in catalytic cycles, such as the Suzuki-Miyaura coupling reaction. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are largely dependent on the specific reaction conditions and the nature of the reactants.
相似化合物的比较
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 1H-Pyrazole-4-boronic acid
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Comparison: Compared to these similar compounds, (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid offers unique advantages in terms of its structural features and reactivity. The presence of both pyrazole and pyridine rings provides additional sites for functionalization and enhances its versatility in various chemical reactions .
属性
分子式 |
C9H10BN3O2 |
|---|---|
分子量 |
203.01 g/mol |
IUPAC 名称 |
[2-(3-methylpyrazol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c1-7-3-5-13(12-7)9-6-8(10(14)15)2-4-11-9/h2-6,14-15H,1H3 |
InChI 键 |
WHMDJYUPMFTWQC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)N2C=CC(=N2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


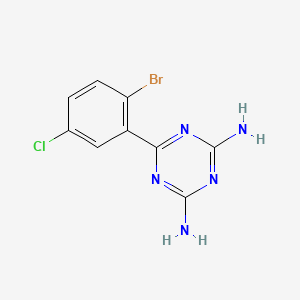


![(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate](/img/structure/B14076467.png)
![6-[2-[(9-acetyloxy-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14076470.png)
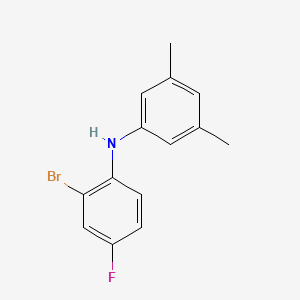
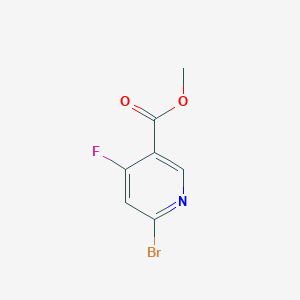
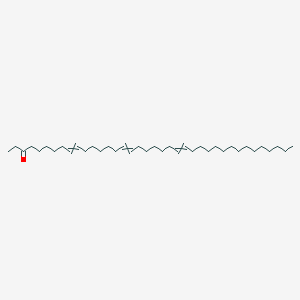


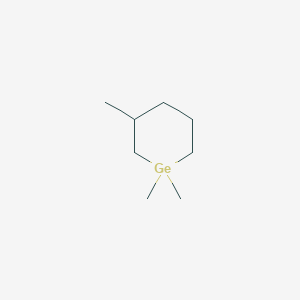

![1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid](/img/structure/B14076527.png)
